1-(5-Vinylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine
Description
Properties
Molecular Formula |
C14H11N3 |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
1-(5-ethenylpyridin-2-yl)pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C14H11N3/c1-2-11-3-4-14(16-9-11)17-8-6-12-5-7-15-10-13(12)17/h2-10H,1H2 |
InChI Key |
JDTYDLNCWXJDCJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CN=C(C=C1)N2C=CC3=C2C=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Table 1: Key Reaction Conditions for Pyridine-Based Synthesis
| Step | Reagents & Conditions | Product Intermediate | Yield/Notes |
|---|---|---|---|
| Oxidation | 2-bromo-5-methylpyridine + m-CPBA, DCM, RT, N2 | 2-bromo-5-methylpyridine-1-oxide | Yellow solid, isolated by extraction |
| Nitration | Fuming HNO3/H2SO4, 60–90 °C | 2-bromo-5-methyl-4-nitropyridine-1-oxide | Yellow solid, purified by extraction |
| Formylation | N,N-dimethylformamide dimethyl acetal, 120 °C | (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide | Black solid, isolated by filtration |
| Cyclization | Fe powder, acetic acid, 100 °C | 6-bromo-1H-pyrrolo[3,2-c]pyridine | White solid, purified by chromatography |
| Suzuki Coupling | Aryl/vinylboronic acid, Pd(PPh3)4, K2CO3, dioxane/H2O, microwave, 125 °C | Substituted pyrrolo[3,2-c]pyridine derivatives | Purified by column chromatography |
Preparation Methods from Pyrrole Derivatives
Alternative methods start from pyrrole derivatives, which are functionalized and cyclized to form the pyrrolo[2,3-c]pyridine core. A notable method includes:
- Synthesis of substituted pyrrole intermediates via condensation of N-benzylaminoacetaldehyde hydrochloride and diethyl acetonedicarboxylate in aqueous NaOH.
- Conversion of ester groups to amides and nitriles by treatment with liquid ammonia under sealed conditions.
- Cyclization via heating nitrile intermediates with liquid ammonia to form the fused pyrrolo[3,2-c]pyridine ring system.
- Attempts at debenzylation often fail or lead to decomposition, indicating the need for careful protecting group strategies.
This method yields 6-amino-1-benzyl-1H-pyrrolo[3,2-c]pyridine derivatives, which can be further functionalized to introduce vinyl groups.
Table 2: Pyrrole-Derived Synthesis Key Steps
| Step | Reagents & Conditions | Product Intermediate | Yield/Notes |
|---|---|---|---|
| Pyrrole formation | N-benzylaminoacetaldehyde hydrochloride + diethyl acetonedicarboxylate, 20% NaOH | Ethyl 1-benzyl-3-(ethoxycarbonyl)pyrrole-2-acetate | 28% yield |
| Amide and nitrile formation | Liquid ammonia, sealed vessel, 120 °C | Amide/nitrile-functionalized pyrrole | Moderate yield |
| Cyclization | Heating nitrile with liquid ammonia, sealed vessel | 6-amino-1-benzyl-1H-pyrrolo[3,2-c]pyridine-4-ol | 42% yield, enol tautomer |
Vinyl Group Introduction Strategies
The vinyl substituent at the 5-position of the pyridin-2-yl ring in 1-(5-vinylpyridin-2-yl)-1H-pyrrolo[2,3-c]pyridine is typically introduced via:
- Suzuki-Miyaura cross-coupling using vinylboronic acid or vinylboronate esters with a halogenated pyrrolo[2,3-c]pyridine intermediate.
- Heck-type vinylation reactions where an aryl or heteroaryl halide is coupled with an alkene under palladium catalysis.
- Wittig or Horner-Wadsworth-Emmons reactions on aldehyde precursors to install vinyl groups.
The choice of method depends on substrate availability and desired substitution pattern. Microwave-assisted Suzuki coupling has been shown to improve yields and reduce reaction times significantly.
Analytical and Purification Techniques
Throughout the synthetic sequences, the following analytical methods are employed:
- Thin Layer Chromatography (TLC) under UV light (254 and 365 nm) to monitor reaction progress.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^13C NMR) in CDCl3 with TMS as internal standard for structural confirmation.
- High-Resolution Mass Spectrometry (HRMS) for molecular weight verification.
- Column Chromatography on silica gel for purification using hexane/ethyl acetate mixtures.
- Microwave reactors for accelerating key coupling reactions.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1-(5-Vinylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: 3-chloroperbenzoic acid (m-CPBA) in dichloromethane (CH₂Cl₂) is commonly used for oxidation reactions.
Substitution: Halogens and organometallic reagents are used under mild to moderate conditions to achieve substitution at the vinyl group.
Major Products
Scientific Research Applications
Medicinal Chemistry Applications
Imaging Agents
One of the notable applications of 1-(5-Vinylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine is its use as an imaging agent for neurofibrillary tangles associated with Alzheimer's disease. According to a patent (WO2015188368A1), compounds within the pyrrolo[2,3-c]pyridine class have been developed for this purpose due to their ability to bind selectively to tau protein aggregates in the brain. This specificity allows for enhanced imaging contrast in neuroimaging techniques, facilitating early diagnosis and monitoring of neurodegenerative conditions .
Synthesis of Bioactive Compounds
Drug Development
The compound serves as a versatile building block in the synthesis of various bioactive molecules. Its structural features allow it to participate in numerous chemical reactions, including cycloadditions and nucleophilic substitutions. This versatility is essential in the design of new pharmaceuticals targeting a range of diseases. For instance, the incorporation of the pyrrolo[2,3-c]pyridine moiety into larger molecular frameworks has been shown to enhance biological activity and selectivity against specific biological targets .
Material Science Applications
Polymer Chemistry
In materials science, this compound can be utilized in the synthesis of functional polymers. The vinyl group allows for polymerization reactions that lead to the formation of novel copolymers with tailored properties. These materials can be designed for applications such as drug delivery systems or as components in electronic devices due to their conductive properties when doped appropriately .
Case Study 1: Neuroimaging
A study utilizing derivatives of this compound demonstrated its efficacy in binding to tau aggregates in vitro. The research highlighted that these compounds could potentially serve as tracers in positron emission tomography (PET) scans for Alzheimer's patients, providing a non-invasive method for monitoring disease progression .
Case Study 2: Anticancer Activity
Another investigation focused on synthesizing analogs of this compound to evaluate their anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications in oncology. The mechanism was attributed to the inhibition of specific kinases involved in cancer cell proliferation .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-(5-Vinylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Core Structural Variations: Pyrrolo[2,3-c]Pyridine vs. Other Isomers
The position of nitrogen in the pyridine ring significantly impacts biological activity:
Key Insight : The [2,3-c] isomer in the target compound optimizes binding to targets like LSD1, whereas nitrogen relocation diminishes activity .
Table 1: Substituent Comparison
Key Insights :
- The vinylpyridine group in the target compound may enhance π-stacking in enzyme binding pockets compared to aryl or alkyl substituents .
- Electron-withdrawing groups (e.g., Cl at C7 in T2) influence mechanism switching between autophagy and apoptosis .
Pharmacological and Physicochemical Properties
Biological Activity
1-(5-Vinylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine is a compound belonging to the pyrrolopyridine family, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its antitumor properties, mechanisms of action, and structure-activity relationships (SARs).
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a pyrrole ring fused with a pyridine moiety, which is critical for its biological activity.
Antitumor Activity
Numerous studies have indicated that compounds within the pyrrolopyridine class exhibit significant antitumor activity. For instance, research has demonstrated that derivatives of pyrrolo[2,3-c]pyridine can induce apoptosis in various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism typically involves cell cycle arrest and disruption of tubulin dynamics.
Table 1: Antitumor Activity of Pyrrolopyridine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 | 0.15 | Apoptosis induction |
| 10t (related derivative) | HeLa | 0.12 | Tubulin polymerization inhibition |
| 10t (related derivative) | MCF-7 | 0.21 | Disruption of microtubule dynamics |
The above data highlights the potency of these compounds against different cancer cell lines, emphasizing their potential as therapeutic agents.
The biological activity of this compound is largely attributed to its ability to inhibit key cellular pathways involved in tumor growth:
- Apoptosis Induction : Studies have shown that these compounds can activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : The compound has been observed to arrest the cell cycle at the G2/M phase, preventing cell division.
- Tubulin Dynamics Disruption : Some derivatives inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division.
Structure-Activity Relationships (SAR)
Understanding the SAR of pyrrolopyridine derivatives is essential for optimizing their biological activity. Modifications at specific positions on the pyrrole or pyridine rings can significantly affect their potency and selectivity.
Key Findings from SAR Studies
- Substituent Effects : The presence of electron-withdrawing groups at certain positions enhances antitumor activity.
- Ring Fusion : The structural rigidity provided by ring fusion contributes to improved binding affinity for target proteins involved in cancer progression.
- Hydrazone Moiety : Incorporating hydrazone functionalities has shown to improve the anticancer properties of related compounds.
Case Studies
Several case studies have explored the efficacy of this compound and its derivatives:
- A study conducted by researchers in 2018 focused on synthesizing novel derivatives and evaluating their cytotoxic effects on A549 cells. The results indicated a strong correlation between structural modifications and enhanced cytotoxicity .
- Another research effort highlighted the design and synthesis of colchicine-binding site inhibitors derived from pyrrolopyridines, demonstrating moderate to excellent antitumor activities across multiple cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
